2,4,6-Trimethylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDANIHGQXLGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527351 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108397-75-7 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Methyl 4,6-Dimethyl-1,2,3-Triazine-5-Carboxylate with Acetamidine
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (3c ) reacts with acetamidine (4a ) in a regioselective IEDDA process to form 2,4,6-trimethylpyrimidine-5-carboxylate. The reaction proceeds at room temperature in dichloromethane (DCM) or tetrahydrofuran (THF), achieving completion within 24 hours. The methyl ester at position 5 is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Key Reaction Parameters
The steric and electronic effects of the 4,6-dimethyl groups on the triazine significantly influence reaction kinetics. Compared to unsubstituted triazines, 3c exhibits a 3,000-fold reduction in reaction rate due to steric hindrance, yet retains high regioselectivity.
Functional Group Transformations
| Method | Reagents/Conditions | Applicability to Pyrimidines |
|---|---|---|
| DPDTC/Ni Catalysis | NiBr₂(dme), Ph₂SiH₂, TPGS-750-M/H₂O | Limited; requires optimization |
| NaBH₄ Reduction | NaBH₄ in 95% EtOH, room temperature | Not directly applicable |
Crystallization and Proton Transfer Dynamics
Crystallographic studies of pyridine-carboxylic acid complexes reveal proton transfer mechanisms that stabilize carboxylate-pyridinium ion pairs. For instance, in 2,4,6-trimethylpyridine (collidine) complexes with nitrobenzoic acids, proton transfer to the pyridine nitrogen is facilitated by strong N⁺H···O⁻ hydrogen bonds. These interactions are critical for isolating crystalline intermediates during synthesis.
Structural Insights
-
Hydrogen Bonding : N⁺H···O⁻ distances of 2.596–2.613 Å stabilize ion pairs in nitrobenzoic acid derivatives.
-
Steric Effects : Non-coplanar pyridine and benzene rings in 3,5-dinitrobenzoic acid complexes prevent interpenetration of molecular columns, favoring crystallization.
Alternative Synthetic Routes
Hantzsch Pyrimidine Synthesis
Though less common for fully substituted pyrimidines, the Hantzsch method—using β-ketoesters, aldehydes, and urea—could theoretically yield 2,4,6-trimethylpyrimidine-5-carboxylic acid. However, regioselectivity challenges and the need for oxidation to aromatic pyrimidines limit its practicality.
Electrophilic Methylation
Direct methylation of pre-formed pyrimidine-5-carboxylic acid using methyl halides or dimethyl sulfate is hindered by poor selectivity and over-alkylation risks. Protective groups (e.g., esters or amides) would be required, complicating the synthesis.
Industrial and Environmental Considerations
Green Chemistry Metrics
The IEDDA approach aligns with green chemistry principles:
Chemical Reactions Analysis
Types of Reactions: Berbamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of berbamine dihydrochloride, each with unique pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- Molecular Weight : 166.18 g/mol
- CAS Number : 108397-75-7
The compound features a pyrimidine ring with three methyl groups at positions 2, 4, and 6, along with a carboxylic acid functional group at position 5. This substitution pattern enhances its lipophilicity and may influence its biological interactions compared to other pyrimidine derivatives.
Organic Synthesis
TMPCA serves as a crucial building block in organic chemistry. It is employed in the synthesis of various derivatives that are useful in developing pharmaceuticals and agrochemicals. The compound can undergo several reactions:
- Oxidation : Converts TMPCA into more complex carboxylic acids.
- Reduction : Can yield alcohol derivatives.
- Substitution Reactions : Nucleophilic substitutions can occur at the methyl groups or the carboxylate group.
Biological Activities
Research has indicated that TMPCA and its derivatives exhibit potential bioactive properties:
- Antimicrobial Activity : Studies suggest that TMPCA may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : TMPCA derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and inhibition of specific oncogenic pathways .
Pharmaceutical Applications
TMPCA is being investigated for its role as an intermediate in drug development:
- Pharmacological Effects : Its derivatives are being studied for various pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory activities .
- Targeted Drug Design : The compound's structure allows for modifications that can enhance its efficacy against specific biological targets such as enzymes involved in cancer progression.
Case Study 1: Anticancer Research
A study evaluated the efficacy of TMPCA derivatives as inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein, which is critical in cancer cell survival. The results demonstrated significant tumor growth inhibition in mouse models when treated with these compounds, suggesting their potential as novel anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
Research has shown that TMPCA can downregulate the expression of inflammatory markers in vitro. The compound was tested on macrophage cell lines where it inhibited the production of pro-inflammatory cytokines, highlighting its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of berbamine dihydrochloride involves multiple molecular targets and pathways:
Inhibition of NF-κB Activity: Berbamine dihydrochloride inhibits the activity of NF-κB, a protein complex involved in inflammatory and immune responses.
Induction of Apoptosis: It induces apoptosis in cancer cells by modulating various signaling pathways, including the JAK/STAT and CAMKII/c-Myc pathways.
Antiviral Activity: It inhibits the entry of viruses into host cells by blocking the fusion of viral and cellular membranes.
Comparison with Similar Compounds
Berberine: Another alkaloid derived from Berberis species, known for its antimicrobial and anti-inflammatory properties.
Palmatine: An alkaloid with similar pharmacological effects, including anti-cancer and anti-inflammatory activities.
Jatrorrhizine: A compound with antimicrobial and anti-inflammatory properties, often used in traditional medicine.
Uniqueness of Berbamine Dihydrochloride: Berbamine dihydrochloride stands out due to its potent anti-cancer and antiviral activities, particularly its ability to inhibit SARS-CoV-2 infection. Its unique mechanism of action, involving the inhibition of NF-κB and induction of apoptosis, makes it a valuable compound in both research and therapeutic applications .
Biological Activity
2,4,6-Trimethylpyrimidine-5-carboxylic acid, also known as 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with methyl and carboxylic acid groups. The exploration of its biological activity is significant in various fields, including medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 208.26 g/mol. Its structure includes a pyrimidine core with specific substituents that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid |
| InChI | InChI=1S/C11H16N2O2/c1-5H3,(H,14,15) |
| SMILES | CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O |
Antimicrobial Properties
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study focusing on similar compounds demonstrated that certain pyrimidine derivatives possess potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways and molecular targets are still under investigation but may involve interaction with DNA or key regulatory proteins involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 50–100 μg/mL .
- Anticancer Mechanism : In a study assessing the anticancer potential of pyrimidine derivatives, it was found that the treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction .
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of this compound to enhance its biological activity. The following findings summarize key insights:
- Xanthine Oxidase Inhibition : Derivatives have been synthesized with varying substituents to evaluate their xanthine oxidase inhibitory activity. Some derivatives exhibited IC50 values comparable to established inhibitors like febuxostat .
- Antioxidant Activity : Compounds derived from this structure were screened for antioxidant properties using DPPH radical scavenging assays. Results indicated moderate antioxidant activity correlated with their structural features .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4,6-Trimethylpyrimidine-5-carboxylic acid, and what critical reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyrimidine precursors with carboxylic acid derivatives. For example, analogous compounds like 6-methylpyrimidine-5-carboxylic acid derivatives are synthesized via multi-step pathways involving oxime formation and cyclization . Key conditions include:
- Temperature control (e.g., reflux in ethanol or THF).
- Use of catalysts like N-methylmorpholine or coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine for amidation) .
- Purification via column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify methyl group resonances (δ ~2.1–2.5 ppm for –CH3) and carboxylic acid protons (if present). Substituent positions on the pyrimidine ring influence splitting patterns .
- IR Spectroscopy : Confirm carboxylic acid (–COOH) stretches (~2500–3300 cm⁻¹ broad) and pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 for C9H10N2O2) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance antimicrobial activity, and what in vitro assays are suitable for evaluation?
- Methodological Answer :
- Functional Group Modifications : Introduce oxime (–NOH) or amide (–CONHR) groups at the 2-position, as seen in bioactive pyrimidine derivatives .
- Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungal strains. For example, derivatives in showed "no growth" zones against E. coli and S. aureus .
- SAR Analysis : Correlate substituent bulk/electron effects with activity trends. Bulky groups may improve membrane penetration .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-5-carboxylic acid derivatives, particularly in structure-activity relationships (SAR)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent, inoculum size) to minimize variability .
- Computational Modeling : Use DFT to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict target binding (e.g., dihydrofolate reductase for antitumor activity) .
- Meta-Analysis : Compare data across studies, noting discrepancies in substituent effects or assay endpoints .
Q. What are the methodological challenges in achieving high purity for this compound, and how can advanced purification techniques address them?
- Methodological Answer :
- Challenges : High melting points (>300°C) complicate recrystallization; polar byproducts may co-elute in standard columns .
- Solutions :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients for separation.
- Ion-Exchange Chromatography : Isolate the carboxylic acid via pH-controlled elution .
Q. How can computational chemistry methods predict the reactivity or biological targets of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability and reactivity (e.g., nucleophilic attack at the 4-position) .
- Molecular Docking : Screen against protein databases (e.g., PDBe) to identify potential targets like thymidylate synthase for antitumor activity .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
